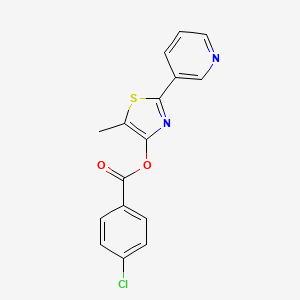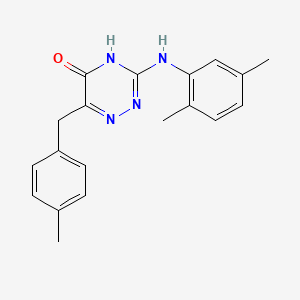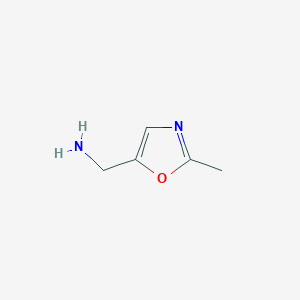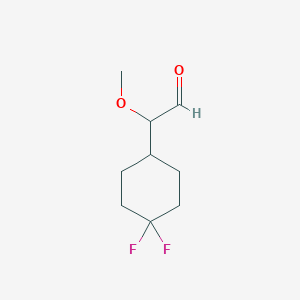![molecular formula C22H24F4N2O3 B2827542 N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide CAS No. 1687763-67-2](/img/structure/B2827542.png)
N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C22H24F4N2O3 and its molecular weight is 440.439. The purity is usually 95%.
BenchChem offers high-quality N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Evaluation
The synthesis and evaluation of analgesic properties have been a significant focus. For example, the development of compounds with short-acting analgesic effects for potential use in outpatient surgical procedures highlights the versatility of piperidine derivatives in pharmacology (Lalinde et al., 1990). The compound's design for short duration of action makes it an excellent candidate for clinical evaluation in settings where rapid recovery is required.
Molecular Docking and Enzyme Inhibitory Activities
Another research application involves molecular docking and evaluation of enzyme inhibitory activities. The synthesis of novel compounds through conventional and microwave-assisted synthesis and their subsequent evaluation against enzymes like carbonic anhydrase and cholinesterases demonstrates the compound's potential in developing new therapeutic agents (Virk et al., 2018). These studies indicate the usefulness of such compounds in exploring new treatments for diseases involving these enzymes.
Gastric Acid Antisecretory Activity
Research into antisecretory activity against histamine-induced gastric acid secretion highlights the potential of related compounds in treating conditions like ulcers. The identification of potent activities and the discussion of structure-activity relationships provide insights into the design of new therapeutic agents for gastric-related ailments (Ueda et al., 1991).
Anticonvulsant Activity Evaluation
The evaluation of new acetamides for their anticonvulsant activity in various seizure models underlines the importance of piperidine derivatives in neuropharmacology. The discovery of compounds with significant protection in animal models of epilepsy and their potential mechanisms of action contribute to the understanding and development of new treatments for epilepsy (Obniska et al., 2015).
DNA and Protein Binding Studies
Studies on the interaction of novel paracetamol derivatives with DNA and proteins shed light on the multifaceted roles these compounds can play in molecular biology and drug design. The ability to bind with calf thymus DNA and bovine serum albumin through various interactions suggests potential applications in targeting specific molecular pathways (Raj, 2020).
Calcium-Channel Blocking and Antihypertensive Activity
The synthesis and evaluation of compounds as calcium-channel blockers and antihypertensive agents demonstrate the potential of these molecules in cardiovascular research. The detailed analysis of structure-activity relationships and their effects on blood pressure in animal models highlights the therapeutic potential of such compounds in treating hypertension (Shanklin et al., 1991).
特性
IUPAC Name |
N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-[4-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F4N2O3/c1-30-20-7-2-15(12-19(20)23)13-28-10-8-17(9-11-28)27-21(29)14-31-18-5-3-16(4-6-18)22(24,25)26/h2-7,12,17H,8-11,13-14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXAXZGPRVUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)COC3=CC=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2827461.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2827465.png)




![2-Chloro-5-(5-chloropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2827475.png)
![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2827477.png)


![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)